5-Bromo-N-isopropylthiophene-2-sulfonamide
Overview
Description
5-Bromo-N-isopropylthiophene-2-sulfonamide is a chemical compound that has gained increasing attention in the scientific community due to its potential as a research tool. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in depth.
Mechanism of Action
The mechanism of action of 5-Bromo-N-isopropylthiophene-2-sulfonamide involves its binding to the active site of metalloproteases, which inhibits their activity. This compound has been shown to be selective for certain types of metalloproteases, such as matrix metalloproteases (MMPs), which are involved in various physiological processes. By inhibiting MMP activity, 5-Bromo-N-isopropylthiophene-2-sulfonamide can modulate various biological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-Bromo-N-isopropylthiophene-2-sulfonamide have been studied extensively. This compound has been shown to inhibit the activity of MMPs, which are involved in various physiological processes such as tissue remodeling, angiogenesis, and inflammation. Inhibition of MMP activity by 5-Bromo-N-isopropylthiophene-2-sulfonamide has been shown to have therapeutic potential in various diseases such as cancer, arthritis, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
5-Bromo-N-isopropylthiophene-2-sulfonamide has several advantages as a research tool. This compound is selective for certain types of metalloproteases, which allows for the study of specific biological processes. Additionally, 5-Bromo-N-isopropylthiophene-2-sulfonamide has been shown to have therapeutic potential in various diseases, which makes it a promising candidate for drug development. However, there are also limitations to the use of this compound in lab experiments. For example, its solubility in water is limited, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research involving 5-Bromo-N-isopropylthiophene-2-sulfonamide. One direction is the development of more selective inhibitors of metalloproteases, which can be used to study specific biological processes. Another direction is the development of 5-Bromo-N-isopropylthiophene-2-sulfonamide as a therapeutic agent for various diseases such as cancer, arthritis, and cardiovascular diseases. Additionally, the use of 5-Bromo-N-isopropylthiophene-2-sulfonamide in combination with other drugs or therapies may have synergistic effects that can enhance its therapeutic potential. Overall, further research on 5-Bromo-N-isopropylthiophene-2-sulfonamide is necessary to fully understand its potential as a research tool and therapeutic agent.
Scientific Research Applications
5-Bromo-N-isopropylthiophene-2-sulfonamide has been used extensively in scientific research as a tool to study various biological processes. This compound has been shown to inhibit the activity of a class of enzymes called metalloproteases, which are involved in many physiological processes such as tissue remodeling, angiogenesis, and inflammation. By inhibiting metalloprotease activity, 5-Bromo-N-isopropylthiophene-2-sulfonamide can be used to study the role of these enzymes in various biological processes.
properties
IUPAC Name |
5-bromo-N-propan-2-ylthiophene-2-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO2S2/c1-5(2)9-13(10,11)7-4-3-6(8)12-7/h3-5,9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWTZOFXZRAQLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(S1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238273 | |
Record name | 5-Bromo-N-(1-methylethyl)-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901238273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-isopropylthiophene-2-sulfonamide | |
CAS RN |
81597-54-8 | |
Record name | 5-Bromo-N-(1-methylethyl)-2-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81597-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-(1-methylethyl)-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901238273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.